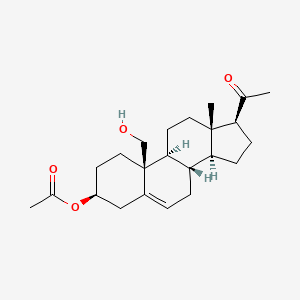

19-Hydroxypregnenolone 3-acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

19-Hydroxypregnenolone 3-acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H34O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Adrenal Steroidogenesis Studies

19-Hydroxypregnenolone 3-acetate is vital for understanding adrenal steroidogenesis. Its role as an intermediate in synthesizing more complex steroid compounds highlights its importance in both organic and medicinal chemistry research. Studies have shown that it participates in various chemical reactions typical of steroid compounds, facilitating the exploration of metabolic pathways .

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in conditions related to adrenal hormone imbalances. For instance, it may play a role in treating congenital adrenal hyperplasia (CAH), where adrenal hormone production is disrupted. In clinical settings, monitoring levels of steroid precursors like 19-hydroxypregnenolone can aid in diagnosing and managing CAH .

Hormonal Regulation

Research indicates that this compound may influence hormonal regulation through its conversion into biologically active steroids via enzymatic processes in the adrenal cortex. Its interaction with enzymes such as cytochrome P450s is crucial for understanding how adrenal hormones are synthesized and regulated .

Case Study 1: Congenital Adrenal Hyperplasia

In a clinical case involving elderly patients with prostate cancer and undiagnosed congenital adrenal hyperplasia, elevated levels of 17-hydroxyprogesterone were observed alongside other adrenal hormones. The treatment involved glucocorticoids and CYP17 inhibitors, demonstrating the significance of monitoring steroid precursors like 19-hydroxypregnenolone .

Case Study 2: Hormonal Imbalance Management

Another study focused on a pediatric patient with classic 21-hydroxylase deficiency highlighted the importance of measuring various adrenal biomarkers, including those related to 19-hydroxypregnenolone. Adjustments in hydrocortisone therapy were made based on these biomarker levels to manage hormonal imbalance effectively .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of 19-hydroxypregnenolone 3-acetate?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming the structure of this compound. For example, 1H NMR can resolve stereochemical details, such as distinguishing between chemically equivalent methyl groups in 3-acetate derivatives, as demonstrated in studies on pregnenolone 3-acetate analogs . X-ray crystallography may also be used for absolute configuration determination if crystalline forms are obtainable.

Q. How can microbial metabolism studies inform the stability of this compound?

Microbial models, such as Botrytis cinerea, can reveal metabolic pathways for 3-acetate derivatives. For instance, GFP reporter systems under promoter control (e.g., Bccpdh) and UPLC-QTOF metabolomics can track compound degradation and identify oxidized metabolites. Researchers should note that metabolic outcomes may vary by organism; capsidiol 3-acetate was oxidized via distinct pathways in B. cinerea without forming expected derivatives .

Q. What statistical approaches are suitable for preliminary pharmacological studies of 3-acetate derivatives?

Non-parametric tests, such as the Mann-Whitney U-test for intergroup comparisons and the Wilcoxon test for paired data, are robust for small-sample studies. These methods were validated in adaptogenic activity assays for ecdysterone 3-acetate, accommodating non-normal data distributions .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate the bioactivity of this compound?

Use athymic mouse models with xenografted cancer cells (e.g., SKOV3 ovarian cancer) to assess antitumor efficacy. Dose-response studies (e.g., 10–40 mg/kg) with daily intraperitoneal injections over 19 days, combined with tumor weight/volume measurements and body weight monitoring, provide reproducible results. Include positive controls (e.g., cisplatin) and vehicle-treated groups to validate experimental sensitivity .

Q. What strategies address contradictory data in microbial metabolism studies of 3-acetate derivatives?

Cross-validation using multiple analytical techniques (e.g., GFP reporters, LC-MS) and organism models is essential. For example, B. cinerea metabolized capsidiol 3-acetate into unexpected oxidized forms, contradicting predictions from homologous enzymes. Researchers should test alternative pathways (e.g., cytochrome P450 systems) and validate findings in genetically modified strains .

Q. How should researchers validate analytical methods for quantifying 19-hydroxyprenolone 3-acetate in biological matrices?

Follow FDA/ICH guidelines for method validation:

- Linearity : Achieve R2>0.99 over a concentration range (e.g., 1–100 µg/mL).

- Accuracy/Precision : Intraday/interday accuracy ≤15% deviation, precision ≤20% RSD.

- Specificity : Resolve peaks from matrix interferents using UPLC-QTOF with high mass accuracy (<5 ppm) .

Q. What are best practices for presenting and analyzing complex datasets in studies of 3-acetate derivatives?

- Raw Data : Store large datasets (e.g., NMR spectra, metabolomics profiles) in appendices.

- Processed Data : Include key tables/graphs in the main text (e.g., dose-response curves, metabolite abundance).

- Statistical Clarity : Justify test choices (e.g., ANOVA vs. non-parametric tests) and report effect sizes with confidence intervals. Use software (e.g., Statistica, R) for reproducibility .

Q. Methodological Considerations

Q. How can mitochondrial mechanisms be investigated for 3-acetate derivatives with apoptotic activity?

Measure mitochondrial transmembrane potential (ΔΨm) using JC-1 dye and reactive oxygen species (ROS) via DCFH-DA fluorescence. For compounds like oleanolic acid 3-acetate, ROS-independent ΔΨm collapse was observed, necessitating complementary assays (e.g., caspase-3 activation, Bcl-2/Bax ratios) to confirm apoptosis pathways .

Q. What promoter analysis techniques identify regulatory elements for 3-acetate-responsive genes?

Use luciferase reporter assays with truncated promoter sequences (e.g., 250 bp upstream of Bccpdh) to locate cis-elements. Site-directed mutagenesis and EMSA can validate transcription factor binding sites. Time-course experiments (e.g., 2–24 hr post-treatment) track dynamic expression changes .

Q. How to optimize synthetic routes for this compound analogs?

Employ Grignard reactions for stereoselective acetate group introduction, as shown in pregnenolone 3-acetate synthesis (91% yield). Deuterated reagents and chiral chromatography can resolve enantiomeric impurities, while 1H NMR quantifies diastereomer ratios .

属性

CAS 编号 |

26360-40-7 |

|---|---|

分子式 |

C23H34O4 |

分子量 |

374.5 g/mol |

IUPAC 名称 |

[(3S,8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H34O4/c1-14(25)19-6-7-20-18-5-4-16-12-17(27-15(2)26)8-11-23(16,13-24)21(18)9-10-22(19,20)3/h4,17-21,24H,5-13H2,1-3H3/t17-,18-,19+,20-,21-,22+,23+/m0/s1 |

InChI 键 |

CMXIOZFFEJJBQE-XCXHLKQJSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |

手性 SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C |

规范 SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |

同义词 |

19-hydroxypregnenolone 3-acetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。